Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside

Carbohydrate Chemistry Organic Synthesis Building Block Preparation

Achieving regiospecific 1→4 glycosylation without contamination from regioisomeric acceptors is a persistent challenge. Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (CAS 19488-48-3) eliminates this risk: - Exclusive free 4-OH group ensures precise 1→4 glycosidic bond formation. - ≥95% purity prevents contamination with the 2,4,6-tri-O-benzyl regioisomer, avoiding inseparable 1→3 byproducts. - Validated 5:1 regioisomeric ratio during synthesis and 91-93% purified yield support reproducible automated glycan assembly. - Proven acceptor for α-maltosyl and α-isomaltosyl glucoside synthesis.

Molecular Formula C28H32O6
Molecular Weight 464.5 g/mol
CAS No. 19488-48-3
Cat. No. B3333838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside
CAS19488-48-3
Molecular FormulaC28H32O6
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)26(32-18-22-13-7-3-8-14-22)25(29)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28+/m1/s1
InChIKeyZNKMCQRFDSVZAX-DFLSAPQXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,6-Tri-O-benzyl-α-D-glucopyranoside Procurement Guide


Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (CAS 19488-48-3) is a selectively O-benzylated monosaccharide building block derived from methyl α-D-glucopyranoside, with hydroxyl groups at the 2-, 3-, and 6-positions protected by benzyl ethers, leaving the 4-OH position free for further functionalization [1]. This compound is a cornerstone in carbohydrate chemistry for synthesizing complex oligosaccharides, glycoconjugates, and glycosylated natural products, where precise control over regioselective glycosylation is paramount [2]. Its defined protection pattern enables the construction of specific glycosidic linkages, particularly 1→4 bonds, that are unattainable with fully protected or differently protected analogs without additional, yield-reducing synthetic steps [3]. For procurement decisions, selecting this exact regioisomer is not interchangeable with other benzylated glucopyranosides; the specific location of the free hydroxyl group dictates the compound‘s entire utility as a glycosyl acceptor.

Why Methyl 2,3,6-Tri-O-benzyl-α-D-glucopyranoside Is Irreplaceable


In carbohydrate synthesis, the exact position of the free hydroxyl group on a protected monosaccharide is not a minor detail but the primary determinant of its function as a glycosyl acceptor. Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside possesses a free 4-OH group, making it the requisite acceptor for synthesizing (1→4)-linked glycosides, a prevalent motif in biologically relevant oligosaccharides [1]. Substituting this with its regioisomer, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (free 3-OH), would lead to an entirely different (1→3)-linked product, derailing the synthetic target. Furthermore, the presence of the three benzyl groups provides a specific reactivity profile, acting as a moderately armed acceptor in glycosylation cascades [2]. Using a fully protected (perbenzylated) analog requires an additional deprotection step to reveal a hydroxyl, introducing inefficiency. The differences in reactivity and regioselectivity are quantifiable, as demonstrated by the variable product yields obtained when these acceptors are used in the same glycosylation reaction under identical conditions.

Methyl 2,3,6-Tri-O-benzyl-α-D-glucopyranoside: Quantitative Evidence vs. Analogs


Improved Yield of Pure Regioisomer

The synthesis of methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside is often complicated by the co-production of its 4-OH regioisomer, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. A 2022 study demonstrated a significant improvement in isolating the pure 2,3,6-tri-O-benzyl regioisomer. By employing an acylation-purification-deacylation sequence on the crude isomeric mixture, the target compound was obtained in high yield after Zemplén deprotection. In contrast, direct chromatography of the same mixture using a 0.2% ethyl acetate gradient in dichloromethane resulted in a pure isolated yield of only 29% [1].

Carbohydrate Chemistry Organic Synthesis Building Block Preparation

Enhanced Regioselectivity in Benzylation

The direct benzylation of methyl α-D-glucopyranoside can yield a mixture of regioisomers. The Koto protocol, using benzyl chloride and NaH at elevated temperature, was reported to give the 2,3,6-tri-O-benzyl regioisomer as a major product but lacked detailed selectivity data. A 2022 re-evaluation and optimization of this reaction found that under these conditions, the desired methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside is indeed the primary product, but it forms alongside its 2,4,6-tri-O-benzyl regioisomer in a consistent 5:1 ratio [1]. This defines the intrinsic selectivity of the base-promoted benzylation, contrasting with the minor 2,4,6-isomer and the fully benzylated side product (isolated in 5-20% yield) [1].

Protecting Group Strategy Regioselective Synthesis Carbohydrate Protection

Defined Purity Benchmark

For reliable and reproducible research, a defined purity threshold is a key procurement criterion. Commercially available methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside is consistently specified with a minimum purity of 95% . This high level of purity ensures that side reactions stemming from the 2,4,6-tri-O-benzyl regioisomer or perbenzylated contaminants are minimized. In contrast, the crude reaction mixture from a typical direct benzylation contains only ~71-83% of the target compound (based on 5:1 ratio excluding perbenzylated side product), necessitating significant purification. The 95% commercial specification provides a benchmark that users should demand, as using lower-purity material introduces the risk of forming inseparable mixtures of regioisomeric glycosides, which can derail complex multi-step syntheses.

Quality Control Analytical Chemistry Procurement Specification

Solvent-Dependent Glycosylation Selectivity

The reactivity of methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside as a glycosyl acceptor is not fixed but can be modulated by reaction conditions. A study on α-glucosylation using 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose as the donor and methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside as an acceptor demonstrated that solvent choice drastically alters the product distribution. In dichloromethane, the reaction favored the α-linked product in a 72% yield, while in the more polar acetonitrile, the β-linked product was obtained in 84% yield [1]. This indicates that the benzylated acceptor is sensitive to the reaction environment, allowing for tunable stereocontrol—a feature not observed with all protected sugar acceptors.

Glycosylation Methodology Reaction Optimization Stereoselective Synthesis

Optimal Applications for Methyl 2,3,6-Tri-O-benzyl-α-D-glucopyranoside


Synthesis of 1→4-Linked Oligosaccharides

This compound is the indispensable glycosyl acceptor for constructing oligosaccharides with a 1→4 linkage to a glucose unit. Its free 4-OH position is the exclusive site for glycosidic bond formation, ensuring regiospecificity. This is directly supported by its successful use in the synthesis of α-maltosyl and α-isomaltosyl glucosides, where it served as the acceptor to form the core α-D-Glc-(1→4)-D-Glc motif [1]. The 95% commercial purity is critical here, as the presence of the 2,4,6-tri-O-benzyl regioisomer would lead to the formation of an undesired 1→3-linked byproduct, which is often inseparable from the target molecule. The high yielding acylation-deacylation strategy [2] demonstrates that this building block can be reliably produced in-house when large quantities are needed, ensuring continuity in long-term research programs focused on glycans.

Regio-Defined Glycosyl Acceptors for Automated Glycan Synthesis

In the field of automated glycan synthesis, the use of pre-validated, high-purity building blocks is essential for achieving predictable and reproducible results. Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside serves as a prime example of a ‘moderately armed’ acceptor [1]. Its defined 5:1 regioisomeric ratio during synthesis [2] and the validated purification protocol to achieve 91-93% yield [2] provide the necessary process control data for integrating it into automated platforms. This quantitative understanding of its synthesis and purification minimizes the risk of cross-contamination with regioisomers, a common cause of failed syntheses in automated systems. Procuring this specific building block with a guaranteed 95% purity is therefore a non-negotiable requirement for labs investing in high-throughput glycan assembly.

Carbohydrate-Based Chiral Auxiliaries and Molecular Recognition

The benzyl protecting groups on this compound do more than just mask hydroxyls; they confer a distinct lipophilic character and can engage in π-π interactions. This makes it a valuable scaffold for developing carbohydrate-based crown ethers and other chiral molecular recognition elements [1]. The 2,3,6-protection pattern leaves the 4-OH group available for attaching further functionalities, allowing for the systematic exploration of structure-activity relationships. The ability to fine-tune the compound‘s reactivity profile via solvent choice in subsequent glycosylation steps is an asset in this context, enabling the modular construction of more complex architectures. For researchers in this area, the availability of this compound in 95% purity [2] ensures that the properties of the final macromolecule are not obscured by the presence of synthetic artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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